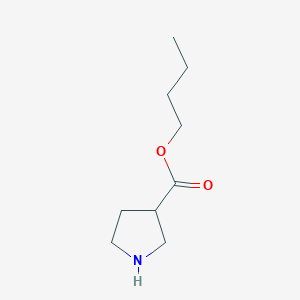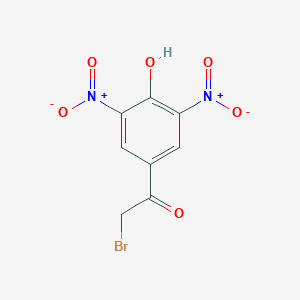
Potassium metaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium metaphosphate is an inorganic compound with the chemical formula (KPO₃)ₙ. It is a type of metaphosphate, which is a salt or ester of metaphosphoric acid. This compound is known for its high degree of polymerization and is commonly used in various industrial and scientific applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Potassium metaphosphate (KPO3) is a potassium salt of metaphosphoric acid . It primarily targets biochemical functions in the body, playing a crucial role in metabolic processes . It is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues .
Mode of Action
This compound interacts with its targets by participating in various biochemical reactions. For instance, with increasing pH value, aluminum tetrametaphosphate reacts rapidly and forms crystalline potassium tetrametaphosphate dihydrate by an ion-exchange-reaction . In parallel, a depolymerization of the cyclic metaphosphate structure occurs .
Biochemical Pathways
This compound affects several biochemical pathways. Phosphorus, in the form of organic and inorganic phosphate, has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .
Pharmacokinetics
It’s known that potassium is well absorbed from the upper gi tract and primarily excreted in urine . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It plays a significant role in cell metabolism, endocrine regulation, and other physiological processes . It is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle; contraction of cardiac, skeletal, and smooth muscles; maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of potassium in soil can affect the uptake and utilization of this compound by plants . Additionally, the pH of the environment can influence the reaction of this compound with other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium metaphosphate can be synthesized by partially reacting phosphoric acid with potassium chloride at temperatures ranging from 120°C to 300°C. The reaction is completed by running the partially reacted mass into a fused bath of this compound maintained at 560°C to 850°C . The acid used can be ortho, meta, or super phosphoric acid, preferably containing over 25% P₂O₅. Equimolar proportions or an excess of either reactant can be used, and sulfuric acid may be added to provide potassium sulfate and potassium chloride in the product .
Industrial Production Methods: In industrial settings, this compound is produced using a closed cycle conversion method. This involves the use of hot-leached potassium chloride (98%) or its mixture with sodium chloride, purified extraction phosphoric acid, and technical sodium carbonate (bicarbonate). The reagents are added separately, and the solubility diagrams of the system are calculated to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium metaphosphate undergoes various chemical reactions, including ion-exchange reactions, depolymerization, and fragmentation. In alkaline environments, it reacts rapidly to form crystalline potassium tetrametaphosphate dihydrate by an ion-exchange reaction. Depolymerization of the cyclic metaphosphate structure leads to the formation of potassium dihydrogen phosphate as the final fragmentation product .
Common Reagents and Conditions:
Ion-Exchange Reactions: Typically involve aluminum metaphosphates in alkaline environments.
Depolymerization: Occurs in the presence of strong bases or under high-temperature conditions.
Major Products:
Potassium Tetrametaphosphate Dihydrate: Formed through ion-exchange reactions.
Potassium Dihydrogen Phosphate: Resulting from the depolymerization of cyclic metaphosphate structures.
Scientific Research Applications
Potassium metaphosphate has a wide range of applications in scientific research, including:
Agriculture: Used as a fertilizer to stimulate the growth of agricultural plants.
Chemistry: Employed in various chemical reactions and processes due to its unique properties.
Biology and Medicine: Utilized in studies involving phosphoryl-transfer reactions and other biochemical processes.
Industry: Used in the production of acid-resistant mortars, cements, and silicate paints for facades.
Comparison with Similar Compounds
Potassium metaphosphate is unique among polyphosphates due to its high degree of polymerization and specific chemical properties. Similar compounds include:
Sodium Metaphosphate: Another type of metaphosphate with similar properties but different cation.
Potassium Pyrophosphate: A condensed phosphate with a different structural arrangement.
Potassium Dihydrogen Phosphate: A simpler phosphate with distinct chemical behavior.
This compound stands out due to its specific applications in agriculture, industry, and scientific research, making it a valuable compound in various fields.
Properties
CAS No. |
7790-53-6 |
|---|---|
Molecular Formula |
HKO3P |
Molecular Weight |
119.078 g/mol |
InChI |
InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3) |
InChI Key |
WYHQWCYKPJHRLP-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)=O.[K+] |
Canonical SMILES |
OP(=O)=O.[K] |
Key on ui other cas no. |
7790-53-6 |
physical_description |
Fine white powder or crystals or colourless glassy platelets White solid; [Merck Index] White powder; [Strem Chemicals MSDS] |
solubility |
1 g dissolves in 100 ml of a 1 in 25 solution of sodium acetate |
Synonyms |
Potassium Metaphosphate; Kurrol’s Salt; Potassium Kurrol’s Salt; Potassium Metaphosphate; Potassium Phosphate (KPO3); Potassium Polymetaphosphate; Phosphenic Acid Potassium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[R-(R*,R*)]-5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)(phenylmethyl)amino]ethyl]-2-(phenylmethoxy)benzamide](/img/structure/B50017.png)




![2-[6-oxo-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-2-yl]acetic acid](/img/structure/B50029.png)




![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)


